4-Amino-N-methylnicotinamide
Overview
Description
4-Amino-N-methylnicotinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, which is a form of vitamin B3
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-methylnicotinamide, also known as N-methylnicotinamide, is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . Overexpression of NNMT has been described in various solid cancer tissues .
Mode of Action
N-methylnicotinamide is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . It is produced in the liver by nicotinamide N-methyltransferase during the metabolism of NAD (nicotinamide adenine dinucleotide) . The enzyme NNMT catalyzes the methylation of nicotinamide and structurally related compounds using the universal methyl donor S-Adenosyl methionine (SAM), to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .
Biochemical Pathways
The biochemical pathways of N-methylnicotinamide involve the metabolism of vitamin B3. All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
It is known that n-methylnicotinamide is excreted in the urine
Result of Action
The result of N-methylnicotinamide action is multifaceted. It has been implicated in the regulation of multiple metabolic pathways in tissues such as adipose and liver as well as cancer cells through the consumption of methyl donors and generation of active metabolites . Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .
Action Environment
The action of N-methylnicotinamide can be influenced by various environmental factors. For instance, it is suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors . .
Biochemical Analysis
Biochemical Properties
4-Amino-N-methylnicotinamide plays a significant role in biochemical reactions, primarily through its interaction with nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to form 1-methylnicotinamide, using S-adenosyl-L-methionine (SAM) as the methyl donor . This reaction is crucial for maintaining cellular methylation potential and NAD+ homeostasis. The compound also interacts with enzymes such as aldehyde oxidase, which further metabolizes 1-methylnicotinamide to N1-methyl-2-pyridone-5-carboxamide and hydrogen peroxide .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, overexpression of NNMT, which interacts with this compound, has been linked to increased glycolysis and altered metabolic states . This compound also affects the Warburg effect, a phenomenon where cancer cells preferentially produce energy through glycolysis even in the presence of oxygen .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the methylation of nicotinamide by NNMT. This process impacts DNA and histone epigenetic modifications, thereby influencing gene expression . The compound’s interaction with NNMT also affects NAD±dependent redox reactions and signaling pathways, contributing to its role in cellular metabolism and cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that NNMT activity, which involves this compound, can lead to the accumulation of metabolites such as 1-methylnicotinamide and its degradation products . These changes can influence cellular function and stability, with long-term effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, the compound can lead to increased methylation and subsequent depletion of the cellular methyl pool, potentially altering gene expression patterns and protein functions . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the conversion of nicotinamide to 1-methylnicotinamide, which is further metabolized by aldehyde oxidase . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biochemical activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, impacting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methylnicotinamide typically involves the methylation of nicotinamide followed by the introduction of an amino group at the 4-position of the pyridine ring. One common method involves the reaction of nicotinamide with methyl iodide in the presence of a base to form N-methylnicotinamide. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular metabolism and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and cancer.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biochemical properties.
Nicotinamide: The parent compound, which is a form of vitamin B3.
Nicotinamide Mononucleotide: A nucleotide derivative involved in NAD+ biosynthesis.
Uniqueness: 4-Amino-N-methylnicotinamide is unique due to the presence of both an amino group and a methyl group on the nicotinamide ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-N-methylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTGPEBCBFBUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CN=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730388 | |
Record name | 4-Amino-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910656-00-7 | |
Record name | 4-Amino-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-methyl-3-pyridinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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